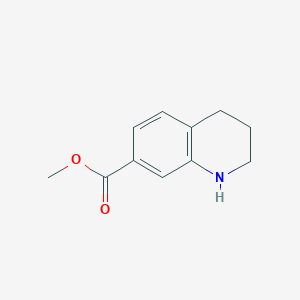
Methyl 1,2,3,4-tetrahydroquinoline-7-carboxylate
Cat. No. B2436317
Key on ui cas rn:
597562-79-3
M. Wt: 191.23
InChI Key: BDMQUHKEECRIDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08357717B2
Procedure details


BF3 etherate (30.5 g; 2 equiv.) was first added dropwise to a solution of methyl quinoline-7-carboxylate (20.1 g; 1 equiv.) in 200 ml of methanol. Sodium cyanoboro-hydride (13.5 g; 2 equiv.) was then added in portions. The resulting reaction mixture was stirred for 20 minutes at room temperature and heated overnight at reflux (70-80° C.). When the conversion was complete, the reaction mixture was cooled to room temperature, the solvent was removed under reduced pressure and the residue was taken up in 300 ml of water and extracted 3× with EtOAc. The combined organic phases were dried over sodium sulfate and concentrated under reduced pressure, and the crude product was recrystallised from isopropanol. Methyl 1,2,3,4-tetrahydro-quinoline-7-carboxylate (14 g; 67.3%) was obtained in the form of a colorless solid.




Yield
67.3%
Identifiers


|
REACTION_CXSMILES
|
B(F)(F)F.[N:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]([O:17][CH3:18])=[O:16])[CH:13]=2)[CH:8]=[CH:7][CH:6]=1.C([BH3-])#N.[Na+]>CO>[NH:5]1[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([C:15]([O:17][CH3:18])=[O:16])[CH:13]=2)[CH2:8][CH2:7][CH2:6]1 |f:2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
30.5 g
|
|
Type
|
reactant
|
|
Smiles
|
B(F)(F)F
|
|
Name
|
|
|
Quantity
|
20.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC2=CC=C(C=C12)C(=O)OC
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Step Two
|
Name
|
|
|
Quantity
|
13.5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
was stirred for 20 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting reaction mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux (70-80° C.)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the reaction mixture was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed under reduced pressure
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted 3× with EtOAc
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases were dried over sodium sulfate
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the crude product was recrystallised from isopropanol
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N1CCCC2=CC=C(C=C12)C(=O)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 14 g | |
| YIELD: PERCENTYIELD | 67.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 68.2% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
